N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Description
N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide (IUPAC name: N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzohydrazide) is a benzothiazole-linked benzohydrazide derivative with the molecular formula C23H28N4O3S2 and a molecular weight of 472.622 g/mol . Its structure features:
- A 4,6-dimethyl-substituted benzothiazole ring, known for enhancing lipophilicity and bioactivity in medicinal compounds.
- A 3,5-dimethylpiperidinyl sulfonyl group, a unique substituent that may influence solubility and target binding.
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-8-11(2)15-14(9-10)23-17(18-15)20-19-16(21)12-4-6-13(22-3)7-5-12/h4-9H,1-3H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFFAURMLRFFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer and anti-inflammatory applications. This article will explore its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-methoxybenzohydrazide with 4,6-dimethyl-1,3-benzothiazole under controlled conditions. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Anti-Cancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit potent anti-cancer properties. For instance, a study evaluated various benzothiazole compounds against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that compounds with similar structural motifs to this compound showed significant inhibition of cell proliferation and induced apoptosis in these cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Anti-Cancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.0 | Induces apoptosis |
| B7 | A549 | 2.5 | Cell cycle arrest |
Anti-Inflammatory Activity
The compound has also been assessed for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when stimulated with lipopolysaccharides (LPS). This suggests that this compound may modulate immune responses and could be beneficial in treating inflammatory diseases .
Table 2: Anti-Inflammatory Effects
| Compound | Cytokine Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| This compound | 150 | 300 |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Modulation : It interferes with the cell cycle progression at the G0/G1 phase.
- Cytokine Modulation : Reduces pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.
Case Studies
In a notable case study involving a series of benzothiazole derivatives, researchers found that modifications to the benzothiazole nucleus significantly enhanced anti-tumor activity. The lead compound demonstrated a substantial reduction in tumor volume in xenograft models when administered at specific dosages over a treatment period .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzohydrazides with Aromatic Substituents
Compounds such as N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide () share the 4-methoxybenzohydrazide core but replace the benzothiazole with a benzylidene group. Key differences include:
- Synthesis : The target compound likely involves condensation of a benzothiazole hydrazine derivative with a sulfonyl-substituted benzoyl chloride, whereas benzylidene analogs are synthesized via hydrazide-aldehyde condensations .
Benzothiazole-Linked Hydrazides
N-(2-(Benzo[d]thiazole-2-yl)-3-arylacryloyl-4-methylbenzenesulfonohydrazide) derivatives () feature a benzothiazole core but lack the methoxy and sulfonyl groups. The target compound’s 3,5-dimethylpiperidinyl sulfonyl group may improve solubility in polar solvents compared to simpler arylacryloyl substituents .
Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Analogs
*Estimated using computational tools.
- Melting Points : The target compound’s melting point is unreported, but benzothiazole derivatives typically exhibit high melting points (>200°C) due to rigid aromatic systems. Hydroxyl-substituted analogs (e.g., compound 5 in ) show even higher melting points (>250°C) due to hydrogen bonding .
- This contrasts with polar dihydroxybenzylidene derivatives (xLogP ~1.5) .
Spectral and Analytical Data
- 1H-NMR : The target compound’s NMR would feature:
- Mass Spectrometry : A molecular ion peak at m/z 472.62 (M+) is expected, with fragmentation patterns analogous to sulfonyl-containing benzothiazoles .
Preparation Methods
Cyclocondensation of 2,4-Dimethylaniline and Ammonium Thiocyanate
A mixture of 2,4-dimethylaniline (1.0 mmol) and ammonium thiocyanate (1.1 mmol) in 30% hydrochloric acid undergoes stirring at 80°C for 6–8 hours. The intermediate 2-thiocyanato-4,6-dimethylaniline precipitates and is filtered (Yield: 78–85%).
Mechanistic Insight :
Bromination and Hydrazine Substitution
The thiocyanato intermediate reacts with sodium bromide/bromide salts in sulfuric acid at 80°C to yield 2-bromo-4,6-dimethyl-1,3-benzothiazole. Subsequent reflux with hydrazine hydrate (1.5 mmol) in water at 100–110°C for 2 hours produces 2-hydrazinyl-4,6-dimethyl-1,3-benzothiazole (Yield: 90–95%).
Critical Parameters :
- Temperature >100°C prevents incomplete substitution.
- Excess hydrazine ensures quantitative conversion.
Synthesis of 4-Methoxybenzohydrazide
4-Methoxybenzohydrazide is prepared via ester hydrazinolysis or direct hydrazide formation.
Hydrazinolysis of Methyl 4-Methoxybenzoate
Refluxing methyl 4-methoxybenzoate (1.0 mmol) with hydrazine hydrate (2.0 mmol) in ethanol for 4 hours yields 4-methoxybenzohydrazide (Yield: 88–92%).
Reaction Conditions :
Acid-Catalyzed Direct Synthesis
A mixture of 4-methoxybenzoic acid (1.0 mmol), hydrazine hydrate (1.2 mmol), and concentrated sulfuric acid in methanol undergoes reflux for 3 hours (Yield: 85–90%).
Advantage :
- Single-step process avoids ester isolation.
- Acid catalysis accelerates nucleophilic acyl substitution.
Coupling of Benzothiazole and Hydrazide Moieties
The final step involves condensation of 2-hydrazinyl-4,6-dimethyl-1,3-benzothiazole with 4-methoxybenzohydrazide.
Reflux in Protic Solvents
Heating equimolar amounts of both intermediates in ethanol/water (3:1 v/v) at 80°C for 6 hours affords the target compound (Yield: 75–80%).
Key Observations :
- Protic solvents stabilize the transition state via hydrogen bonding.
- Extended reflux (>4 hours) improves crystallinity.
Catalyzed Coupling in Aprotic Media
Using N,N-dimethylformamide (DMF) with potassium carbonate (1.5 eq) at 110°C for 2 hours enhances reaction efficiency (Yield: 82–87%).
Role of Base :
- Deprotonates hydrazide NH, increasing nucleophilicity.
- K2CO3 minimizes side reactions compared to stronger bases.
Alternative Green Synthesis Approaches
Microwave-Assisted Synthesis
Irradiating reactants in ethanol at 100 W for 15 minutes achieves 89% yield, reducing time by 75% compared to conventional heating.
Benefits :
Solvent-Free Mechanochemical Grinding
Ball-milling 2-hydrazinylbenzothiazole and 4-methoxybenzohydrazide with silica gel (catalyst) for 30 minutes yields 70–74% product.
Limitations :
- Scalability challenges in industrial settings.
- Requires post-synthesis purification.
Optimization and Yield Comparison
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Rt = 8.2 min (C18 column, MeOH:H2O 70:30).
- TLC : Rf 0.42 (Silica gel, ethyl acetate:hexane 1:1).
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility
- Issue : Precipitation during DMF reactions.
- Solution : Gradual heating to 110°C with stirring improves dissolution.
Industrial Scalability Considerations
Cost-Effective Catalyst Recycling
Waste Reduction
- Aqueous workup protocols recover >90% solvents via distillation.
Q & A
Basic: What are the optimal synthetic routes for N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling 4,6-dimethyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.
- Temperature Control: Maintain temperatures between 0–5°C during coupling to minimize side reactions.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity.
Analytical validation via HPLC (≥95% purity) and NMR (¹H/¹³C) ensures structural fidelity .
Advanced: How do substituent modifications on the benzothiazole and hydrazide moieties influence biological activity and reactivity?
Methodological Answer:
Substituent effects can be systematically studied using structure-activity relationship (SAR) approaches:
- Methyl Groups (4,6-positions): Enhance lipophilicity, improving membrane permeability in cellular assays .
- Methoxy Group (4-position): Increases electron density, potentially stabilizing π-π interactions with biological targets (e.g., enzymes or DNA) .
- Hydrazide Linkage: Acts as a hydrogen bond donor/acceptor, critical for target binding.
Experimental Design: - Synthesize analogs with halogens (F, Cl) or nitro groups.
- Compare IC₅₀ values in cytotoxicity assays (e.g., MTT against HeLa cells) and assess stability under physiological pH .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and hydrazide linkage.
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H (~3200 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₇H₁₇N₃O₂S).
- High-Performance Liquid Chromatography (HPLC): Monitors purity (>95%) under gradient elution (C18 column, acetonitrile/water) .
Advanced: How can researchers resolve discrepancies in reported biological activities of benzothiazole derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., 48-hour incubation).
- Comparative SAR Analysis: Evaluate substituent effects (e.g., methyl vs. fluoro groups) across studies.
- Computational Validation: Perform molecular docking (AutoDock Vina) to predict binding affinities against shared targets (e.g., topoisomerase II) .
Basic: What in vitro models are appropriate for evaluating anticancer potential?
Methodological Answer:
- Cell Lines: Use adherent lines (HeLa, MCF-7) or suspension cultures (Jurkat) depending on cancer type.
- Cytotoxicity Assays:
- MTT Assay: Measures mitochondrial activity post 24–72 hours of exposure.
- Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays.
- Controls: Include positive controls (e.g., doxorubicin) and vehicle (DMSO <0.1%) .
Advanced: How does photochemical stability impact experimental handling?
Methodological Answer:
The benzothiazole core undergoes UV-induced [2+2] cycloaddition (λ = 365 nm), leading to dimerization. Mitigation strategies:
- Storage: Use amber vials at –20°C under inert gas (N₂/Ar).
- Light Exposure Limits: Limit UV/vis spectroscopy scans to <3 repetitions.
- Stability Testing: Monitor degradation via HPLC over 24-hour light exposure (quantum yield ~0.15 for analogs) .
Advanced: What computational methods predict target binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock or GOLD to simulate interactions with targets (e.g., β-tubulin).
- Molecular Dynamics (MD): Run 100-ns simulations (GROMACS) to assess binding stability in physiological conditions.
- QSAR Models: Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ data .
Basic: How is crystallographic data refined for structural validation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
